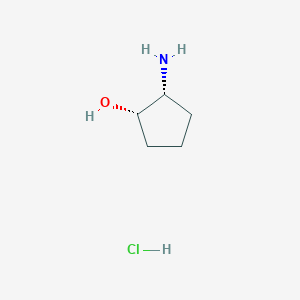

(1S,2R)-2-Aminocyclopentanol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,2R)-2-aminocyclopentan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSXKSSWYSZPGQ-JBUOLDKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588727 | |

| Record name | (1S,2R)-2-Aminocyclopentan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225791-13-9, 31889-37-9 | |

| Record name | (1S,2R)-2-Aminocyclopentan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-2-Amino-cyclopentanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,2R)-2-aminocyclopentan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Core Physical Properties of (1S,2R)-2-Aminocyclopentanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (1S,2R)-2-Aminocyclopentanol hydrochloride, a key chiral building block in pharmaceutical and chemical synthesis. The information is compiled from various chemical data sources to assist researchers and professionals in its application.

Core Physical and Chemical Properties

This compound is a white to light yellow crystalline solid.[1] It is known to be soluble in water and other polar solvents.[2] The hydrochloride form of the compound enhances its solubility, which is advantageous for its handling and incorporation into various chemical formulations.

Below is a summary of its key physical properties:

| Property | Value |

| CAS Number | 225791-13-9[1][2] |

| Molecular Formula | C₅H₁₂ClNO[1][2] |

| Molecular Weight | 137.61 g/mol [1][2] |

| Appearance | White to Light Yellow and Faint Beige to Beige and Faint Brown to Light Brown solid[1] |

| Boiling Point | 220.9°C at 760 mmHg[1][2][3] |

| Flash Point | 87.4°C[2][3] |

| Vapor Pressure | 0.0229 mmHg at 25°C[2][3] |

| Storage Conditions | Inert atmosphere, Room Temperature[2][4] or 2-8°C[1] |

Role in Asymmetric Synthesis

This compound is a versatile chiral reagent widely employed in the synthesis of enantiomerically pure compounds.[1] Its stereochemistry is crucial for asymmetric synthesis, enabling the precise creation of complex molecules.[1] This makes it a valuable intermediate in the development of various pharmaceuticals, including antiviral and anticancer agents.[1] The compound also serves in the development of ligands for catalysis.[1]

Caption: Synthetic utility of this compound.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed in this guide are not consistently available in publicly accessible literature. The data presented is aggregated from chemical suppliers and databases. For specific analytical methods, it is recommended to consult the certificates of analysis provided by the respective suppliers.

Safety Information

Users should handle this compound with appropriate personal protective equipment, including gloves and eye protection.[2] It is advised to avoid contact with skin and eyes and to ensure adequate ventilation during handling.[2] The compound should be stored away from strong oxidants, strong acids, and strong bases.[2] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

References

In-depth Technical Guide: (1S,2R)-2-Aminocyclopentanol Hydrochloride

CAS Number: 225791-13-9

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

(1S,2R)-2-Aminocyclopentanol hydrochloride is a chiral aminocycloalkanol that serves as a crucial building block in asymmetric synthesis. Its stereochemically defined structure makes it a valuable intermediate in the pharmaceutical industry, particularly in the development of antiviral and anticancer therapeutics. The hydrochloride salt form enhances its stability and handling properties.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₅H₁₂ClNO |

| Molecular Weight | 137.61 g/mol |

| Appearance | White to light yellow solid |

| Boiling Point | 220.9 °C at 760 mmHg |

| Storage Temperature | 2-8°C |

Synthesis and Manufacturing

Representative Synthetic Pathway: Chemoenzymatic Resolution

A plausible synthetic route for chiral aminocyclopentanols involves the following key steps:

-

Hetero-Diels-Alder Reaction: This reaction can be used to construct the cyclopentane ring with initial stereochemical control.

-

Enzymatic Kinetic Resolution: A key step where a lipase, such as Burkholderia cepacia lipase, is used to selectively acylate one enantiomer of a racemic aminocyclopentanol precursor, allowing for the separation of the two enantiomers.

-

Deprotection: Removal of protecting groups to yield the final aminocyclopentanol.

-

Salt Formation: Treatment with hydrochloric acid to form the stable hydrochloride salt.

Caption: Conceptual workflow for the chemoenzymatic synthesis.

Applications in Drug Development

This compound is a key intermediate in the synthesis of carbocyclic nucleoside analogues, a class of compounds known for their antiviral activity. These molecules mimic natural nucleosides but have a carbocyclic ring instead of a ribose sugar, which imparts greater metabolic stability.

Role in Antiviral Drug Synthesis: The Example of Carbocyclic Nucleosides

Carbocyclic nucleosides, such as Abacavir, are potent inhibitors of viral reverse transcriptase. The chiral aminocyclopentanol moiety provides the crucial stereochemistry for the cyclopentene ring that mimics the sugar portion of natural nucleosides.

Mechanism of Action of Carbocyclic Nucleoside Analogues (e.g., Abacavir):

-

Cellular Uptake and Phosphorylation: The carbocyclic nucleoside analogue is taken up by host cells and is sequentially phosphorylated by cellular kinases to its active triphosphate form.

-

Inhibition of Reverse Transcriptase: The triphosphate analogue acts as a competitive inhibitor of the viral reverse transcriptase enzyme.

-

Chain Termination: It is incorporated into the growing viral DNA chain. Due to the lack of a 3'-hydroxyl group on the cyclopentane ring, the addition of the next nucleotide is blocked, leading to chain termination and halting viral replication.

Caption: Signaling pathway for antiviral activity.

Experimental Protocols

While a specific, published, detailed experimental protocol for the synthesis of CAS number 225791-13-9 is not available, a general procedure for a key step in the synthesis of chiral aminocyclopentanols, the enzymatic resolution, is provided below as a representative example. This protocol is based on established methodologies for similar compounds.

Representative Protocol: Enzymatic Kinetic Resolution of a Racemic Aminocyclopentanol Precursor

Objective: To separate the enantiomers of a racemic N-protected-2-aminocyclopentanol derivative using lipase-catalyzed acylation.

Materials:

-

Racemic N-protected-2-aminocyclopentanol derivative

-

Burkholderia cepacia lipase (Amano Lipase PS)

-

Vinyl acetate

-

Anhydrous organic solvent (e.g., toluene or THF)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Dissolve the racemic N-protected-2-aminocyclopentanol derivative (1 equivalent) in the anhydrous organic solvent.

-

Add vinyl acetate (1.5-2 equivalents) to the solution.

-

Add Burkholderia cepacia lipase to the mixture.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically stopped at or near 50% conversion to ensure high enantiomeric excess of both the unreacted alcohol and the acylated product.

-

Once the desired conversion is reached, filter off the enzyme and wash it with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting mixture of the acylated product and the unreacted alcohol by silica gel column chromatography to separate the two enantiomers.

Expected Outcome:

This procedure yields one enantiomer as the acylated product and the other as the unreacted alcohol, both with high enantiomeric excess. Subsequent deprotection steps would then be carried out on the desired enantiomer to obtain the final (1S,2R)-2-Aminocyclopentanol.

Conclusion

This compound is a valuable and highly sought-after chiral building block in the synthesis of complex pharmaceutical molecules. Its importance lies in its ability to introduce specific stereochemistry, which is critical for the biological activity of many drugs, particularly carbocyclic nucleoside antiviral agents. The chemoenzymatic approach to its synthesis highlights the power of biocatalysis in producing enantiomerically pure compounds for the pharmaceutical industry. Further research into the development of more efficient and scalable synthetic routes for this and other chiral intermediates will continue to be a key area of focus in drug discovery and development.

An In-depth Technical Guide to the Molecular Structure of cis-(1S,2R)-2-Aminocyclopentanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of cis-(1S,2R)-2-Aminocyclopentanol hydrochloride. This chiral amino alcohol is a valuable building block in asymmetric synthesis and is of significant interest to researchers in medicinal chemistry and drug development.

Molecular Structure and Chemical Properties

cis-(1S,2R)-2-Aminocyclopentanol hydrochloride is the hydrochloride salt of a specific stereoisomer of 2-aminocyclopentanol. The "cis" configuration indicates that the amino and hydroxyl groups are on the same side of the cyclopentane ring. The "(1S,2R)" designation specifies the absolute stereochemistry at the two chiral centers. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Below is a two-dimensional representation of the molecular structure of cis-(1S,2R)-2-Aminocyclopentanol hydrochloride, generated using the DOT language.

Caption: 2D representation of cis-(1S,2R)-2-Aminocyclopentanol hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties of cis-(1S,2R)-2-Aminocyclopentanol hydrochloride is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 225791-13-9 | [1][2] |

| Molecular Formula | C5H12ClNO | [1][2] |

| Molecular Weight | 137.61 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Boiling Point | 220.9 °C at 760 mmHg (of free base) | [1] |

| Storage | Inert atmosphere, Room Temperature | [1] |

Experimental Protocols

Representative Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis of the target compound.

Caption: A plausible synthetic workflow for cis-(1S,2R)-2-Aminocyclopentanol hydrochloride.

General Experimental Procedure (Representative)

Please note: The following is a representative protocol and has not been experimentally validated. It is intended for illustrative purposes.

-

Synthesis of a Protected Amino Ketone: A suitable N-protected derivative of 2-aminocyclopentanone is synthesized from a commercially available starting material, such as a derivative of 2-oxocyclopentanecarboxylic acid.

-

Stereoselective Reduction: The protected amino ketone is subjected to stereoselective reduction. This is a critical step to establish the desired (1S,2R) stereochemistry. Chiral reducing agents or catalytic hydrogenation with a chiral catalyst are typically employed.

-

Deprotection: The protecting group on the amine is removed under appropriate conditions to yield the free base, cis-(1S,2R)-2-Aminocyclopentanol.

-

Hydrochloride Salt Formation: The free base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether or isopropanol) to precipitate the hydrochloride salt. The resulting solid is then collected by filtration, washed, and dried.

Spectroscopic and Structural Data

Due to the specialized nature of this compound, comprehensive, publicly available experimental spectroscopic and crystallographic data is limited. The following tables present expected or representative data for cis-(1S,2R)-2-Aminocyclopentanol hydrochloride based on its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Representative Data)

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | ~3.5 | m | - | CH-OH |

| ¹H | ~3.2 | m | - | CH-NH₃⁺ |

| ¹H | 1.5 - 2.2 | m | - | Cyclopentyl CH₂ |

| ¹³C | ~75 | - | - | CH-OH |

| ¹³C | ~58 | - | - | CH-NH₃⁺ |

| ¹³C | 20 - 35 | - | - | Cyclopentyl CH₂ |

Infrared (IR) Spectroscopy (Representative Data)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3500 | Strong, Broad | O-H stretch |

| 2800 - 3100 | Strong, Broad | N-H stretch (amine salt) |

| 2850 - 2960 | Medium | C-H stretch (aliphatic) |

| 1500 - 1600 | Medium | N-H bend (amine salt) |

| 1050 - 1150 | Strong | C-O stretch |

Mass Spectrometry (MS) (Representative Data)

| m/z | Relative Intensity (%) | Assignment |

| 101.08 | High | [M-H]⁺ (free base) |

| 84.08 | Medium | [M-NH₂-H]⁺ |

| 73.06 | Medium | [M-C₂H₄O]⁺ |

X-ray Crystallography Data

As of the last update, a public crystal structure for cis-(1S,2R)-2-Aminocyclopentanol hydrochloride has not been found in open-access databases. Such data would provide definitive information on bond lengths, bond angles, and the solid-state conformation of the molecule.

Applications in Research and Development

cis-(1S,2R)-2-Aminocyclopentanol hydrochloride serves as a valuable chiral building block in the synthesis of more complex molecules. Its primary applications are in:

-

Asymmetric Synthesis: Used as a chiral auxiliary or ligand to induce stereoselectivity in chemical reactions.

-

Pharmaceutical Intermediates: A key component in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

The relationship between its structure and utility is depicted in the logical diagram below.

References

Synthesis of Enantiomerically Pure (1S,2R)-2-Aminocyclopentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(1S,2R)-2-Aminocyclopentanol is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its specific stereochemistry is often crucial for the biological activity of the final active pharmaceutical ingredient. This technical guide provides an in-depth overview of the primary methods for obtaining enantiomerically pure (1S,2R)-2-aminocyclopentanol, focusing on chemical and enzymatic resolution strategies. Detailed experimental protocols, quantitative data, and process visualizations are presented to assist researchers in the practical application of these synthetic routes.

Overview of Synthetic Strategies

The most common and industrially scalable approach to enantiomerically pure (1S,2R)-2-aminocyclopentanol involves the resolution of a racemic mixture of cis-2-aminocyclopentanol. This is typically achieved through two main pathways:

-

Chemical Resolution via Diastereomeric Salt Formation: This classical method involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

-

Enzymatic Kinetic Resolution: This method utilizes the high enantioselectivity of enzymes, typically lipases, to selectively acylate one enantiomer of the racemic amino alcohol, leaving the other enantiomer unreacted. This allows for the separation of the acylated product from the unreacted enantiomer.

This guide will delve into the specifics of both methodologies, providing detailed experimental procedures and comparative data.

Chemical Resolution: A Step-by-Step Approach

The chemical resolution process generally begins with the synthesis of a racemic N-protected amino alcohol, followed by resolution and deprotection. A common protecting group is the benzyl group, which can be readily introduced and subsequently removed.

Synthesis of Racemic cis-N-Benzyl-2-aminocyclopentanol

The precursor for chemical resolution is the racemic cis-N-benzyl-2-aminocyclopentanol, which is synthesized by the ring-opening of cyclopentene oxide with benzylamine.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, cyclopentene oxide is reacted with benzylamine. The reaction can be carried out neat or in a solvent such as water or toluene.

-

Reaction Conditions: The mixture is typically heated to a temperature between 90-110°C.

-

Work-up and Purification: After the reaction is complete, the excess benzylamine and solvent are removed under reduced pressure to yield the racemic cis-N-benzyl-2-aminocyclopentanol.

Diastereomeric Salt Resolution

The resolution of racemic cis-N-benzyl-2-aminocyclopentanol is effectively achieved using a chiral resolving agent, such as R-(-)-mandelic acid.

Experimental Protocol:

-

Salt Formation: The racemic cis-N-benzyl-2-aminocyclopentanol is dissolved in a suitable solvent, such as ethanol or methanol. A solution of R-(-)-mandelic acid (typically 0.5 to 1.0 equivalents) in the same solvent is then added.

-

Crystallization: The mixture is heated to ensure complete dissolution and then allowed to cool slowly to promote the crystallization of the less soluble diastereomeric salt, which is the (1S,2R)-N-benzyl-2-aminocyclopentanol-R-(-)-mandelate. Seeding with a small crystal of the desired salt can aid in crystallization.

-

Isolation and Purification: The precipitated diastereomeric salt is collected by filtration, washed with a small amount of cold solvent, and dried. The enantiomeric purity can be enhanced by recrystallization.

-

Liberation of the Free Amine: The purified diastereomeric salt is treated with a base (e.g., aqueous NaOH) to neutralize the mandelic acid and liberate the free (1S,2R)-N-benzyl-2-aminocyclopentanol. The free amine is then extracted with an organic solvent.

Deprotection

The final step is the removal of the benzyl protecting group to yield the target (1S,2R)-2-aminocyclopentanol. This is typically achieved by catalytic hydrogenation.

Experimental Protocol:

-

Hydrogenolysis: The (1S,2R)-N-benzyl-2-aminocyclopentanol is dissolved in a suitable solvent like methanol or ethanol. A palladium-on-carbon catalyst (Pd/C) is added, and the mixture is subjected to a hydrogen atmosphere.

-

Work-up: Upon completion of the reaction, the catalyst is removed by filtration, and the solvent is evaporated to yield the enantiomerically pure (1S,2R)-2-aminocyclopentanol.

Quantitative Data for Chemical Resolution

| Step | Product | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) |

| 1 | Racemic cis-N-Benzyl-2-aminocyclopentanol | >90 | N/A |

| 2 | (1S,2R)-N-Benzyl-2-aminocyclopentanol-R-mandelate | 40-50 (after recrystallization) | >99 |

| 3 | (1S,2R)-2-Aminocyclopentanol | >95 | >99 |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective and environmentally friendly alternative to chemical resolution. Lipases are commonly employed for the enantioselective acylation of racemic amino alcohols.

N-Protection of Racemic cis-2-Aminocyclopentanol

For enzymatic resolution, the amino group of the racemic cis-2-aminocyclopentanol is often protected, for instance, with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol:

-

Reaction: Racemic cis-2-aminocyclopentanol is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine in a solvent such as dichloromethane.

-

Purification: The resulting racemic N-Boc-cis-2-aminocyclopentanol is purified by column chromatography.

Lipase-Catalyzed Kinetic Resolution

The kinetic resolution is performed by the selective acylation of one enantiomer.

Experimental Protocol:

-

Enzymatic Reaction: The racemic N-Boc-cis-2-aminocyclopentanol is dissolved in an organic solvent (e.g., diisopropyl ether). A lipase, such as Candida antarctica lipase B (CALB), and an acylating agent, like vinyl acetate, are added.

-

Monitoring: The reaction is monitored by chiral HPLC or GC until approximately 50% conversion is reached. At this point, the (1R,2S)-enantiomer will be acylated, leaving the desired (1S,2R)-enantiomer unreacted.

-

Separation: The enzyme is filtered off, and the acylated product is separated from the unreacted (1S,2R)-N-Boc-2-aminocyclopentanol by column chromatography.

Deprotection

The Boc protecting group is removed from the resolved (1S,2R)-N-Boc-2-aminocyclopentanol.

Experimental Protocol:

-

Acidolysis: The N-Boc protected compound is treated with an acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an alcohol, to remove the Boc group.

-

Work-up: The reaction mixture is concentrated, and the product is isolated, often as a hydrochloride salt.

Quantitative Data for Enzymatic Resolution

| Step | Product | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) |

| 1 | Racemic N-Boc-cis-2-aminocyclopentanol | >95 | N/A |

| 2 | (1S,2R)-N-Boc-2-aminocyclopentanol | ~45-50 | >99 |

| 3 | (1S,2R)-2-Aminocyclopentanol | >95 | >99 |

Visualizations of Synthetic Pathways

The following diagrams illustrate the workflows for the chemical and enzymatic resolution methods.

Caption: Workflow for the chemical resolution of (1S,2R)-2-aminocyclopentanol.

Caption: Workflow for the enzymatic resolution of (1S,2R)-2-aminocyclopentanol.

Conclusion

The synthesis of enantiomerically pure (1S,2R)-2-aminocyclopentanol is a critical process in the development of various pharmaceuticals. Both chemical and enzymatic resolution methods provide effective pathways to this valuable chiral intermediate. The choice between these methods will depend on factors such as scale, cost, and environmental considerations. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize (1S,2R)-2-aminocyclopentanol in a laboratory setting.

Spectroscopic Analysis of (1S,2R)-2-Aminocyclopentanol Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure

(1S,2R)-2-Aminocyclopentanol hydrochloride is a chiral organic compound with the chemical formula C₅H₁₂ClNO. Its structure consists of a five-membered cyclopentane ring with an amino group and a hydroxyl group attached to adjacent carbon atoms in a cis configuration. The hydrochloride salt form indicates the protonation of the amino group.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the expected regions for the signals in ¹H NMR, ¹³C NMR, and IR spectra for this compound. These predictions are based on typical values for similar functional groups and structural motifs.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |

| CH-OH | ~4.0 - 4.5 | Multiplet | Deshielded by the adjacent hydroxyl group. |

| CH-NH₃⁺ | ~3.5 - 4.0 | Multiplet | Deshielded by the adjacent ammonium group. |

| Cyclopentane CH₂ | ~1.5 - 2.2 | Multiplets | Complex overlapping signals from the aliphatic ring protons. |

| OH | Variable | Broad Singlet | Chemical shift is dependent on solvent and concentration. |

| NH₃⁺ | Variable | Broad Singlet | Chemical shift is dependent on solvent and concentration; may exchange with D₂O. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Expected Chemical Shift (δ) ppm | Notes |

| C-OH | ~70 - 80 | Deshielded by the electronegative oxygen atom. |

| C-NH₃⁺ | ~50 - 60 | Deshielded by the electronegative nitrogen atom. |

| Cyclopentane CH₂ | ~20 - 40 | Aliphatic carbons of the cyclopentane ring. |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3200 - 3600 | Strong, Broad | Characteristic of the hydroxyl group, likely involved in hydrogen bonding. |

| N-H Stretch (NH₃⁺) | 2800 - 3200 | Strong, Broad | Stretching vibrations of the ammonium group. |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Strong | C-H stretching of the cyclopentane ring. |

| N-H Bend (NH₃⁺) | ~1500 - 1600 | Medium | Bending vibration of the ammonium group. |

| C-O Stretch | 1050 - 1150 | Medium-Strong | Stretching vibration of the carbon-oxygen bond. |

| C-N Stretch | 1000 - 1250 | Medium | Stretching vibration of the carbon-nitrogen bond. |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical as the chemical shifts of labile protons (OH and NH₃⁺) are solvent-dependent.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence on a 300 MHz or higher field spectrometer. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure firm contact between the sample and the crystal.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal before analyzing the sample.

-

Sample Spectrum Acquisition: Record the infrared spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹. The instrument software will automatically subtract the background spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Chirality and Stereochemistry of 2-Aminocyclopentanol Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminocyclopentanol is a chiral cyclic amino alcohol that serves as a critical building block in the synthesis of a variety of pharmaceutical compounds and chiral ligands. Its rigid cyclopentane framework, combined with the stereogenic centers at carbons 1 and 2, gives rise to four distinct stereoisomers. The spatial arrangement of the amino and hydroxyl groups in these isomers is paramount, as it dictates their chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, separation, and characterization of the four stereoisomers of 2-aminocyclopentanol: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). Detailed experimental protocols for key synthetic and resolution methods are provided, along with a compilation of their physicochemical and spectroscopic properties to aid in their identification and application.

Introduction to the Stereoisomers of 2-Aminocyclopentanol

The structure of 2-aminocyclopentanol contains two chiral centers, leading to the existence of 2^2 = 4 stereoisomers. These isomers can be categorized into two pairs of enantiomers, which are also diastereomers of each other. The relative orientation of the amino and hydroxyl groups on the cyclopentane ring defines them as either cis or trans.

-

Trans Isomers: The amino and hydroxyl groups are on opposite faces of the cyclopentane ring. This pair consists of the (1R,2R) and (1S,2S) enantiomers.

-

Cis Isomers: The amino and hydroxyl groups are on the same face of the cyclopentane ring. This pair consists of the (1R,2S) and (1S,2R) enantiomers.

The distinct three-dimensional arrangements of these functional groups lead to different physical, chemical, and biological properties. Consequently, the ability to selectively synthesize and isolate each stereoisomer is of significant importance in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Data

The characterization of each stereoisomer is crucial for quality control and for understanding its behavior in chemical reactions and biological systems. The following tables summarize available quantitative data for the 2-aminocyclopentanol isomers and their hydrochloride salts. It is important to note that data for the free amines is less commonly reported than for their more stable hydrochloride salts.

Table 1: Physicochemical Properties of 2-Aminocyclopentanol Isomers

| Isomer Configuration | Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Specific Rotation ([α]D) |

| (1R,2R)-trans | HCl Salt | 68327-11-7 | C₅H₁₂ClNO | 137.61 | 179 - 181 | - | -32° to -36° (c=1 in H₂O)[1] |

| (1S,2S)-trans | Free Amine | 930-45-0 | C₅H₁₁NO | 101.15 | - | - | - |

| HCl Salt | 68327-04-8 | C₅H₁₂ClNO | 137.61 | 155 - 160 | - | - | |

| (1R,2S)-cis | Free Amine | 260065-85-8 | C₅H₁₁NO | 101.15 | - | 179 | - |

| HCl Salt | 137254-03-6 | C₅H₁₂ClNO | 137.61 | - | - | - | |

| (1S,2R)-cis | Free Amine | 135969-63-0 | C₅H₁₁NO | 101.15 | - | - | - |

| HCl Salt | 225791-13-9 | C₅H₁₂ClNO | 137.61 | - | 220.9 | - |

Table 2: Spectroscopic Data of 2-Aminocyclopentanol Isomers

| Isomer Configuration | Technique | Key Spectroscopic Features |

| trans-Isomers | ¹H NMR | Larger vicinal coupling constant (³J) between H-1 and H-2 protons due to their pseudo-diaxial relationship in the most stable conformation. |

| ¹³C NMR | - | |

| FTIR (cm⁻¹) | - | |

| cis-Isomers | ¹H NMR | Smaller vicinal coupling constant (³J) between H-1 and H-2 protons due to their pseudo-axial-equatorial relationship. |

| ¹³C NMR | The carbon bearing the amino group (C2) and the carbon bearing the hydroxyl group (C1) are expected to show distinct chemical shifts compared to the trans isomers due to different steric environments. | |

| FTIR (cm⁻¹) | O-H stretch (~3300-3400), N-H stretch (primary amine, two bands ~3300-3500), C-H stretch (~2850-2960), C-N stretch, C-O stretch. Subtle differences in the fingerprint region (<1500 cm⁻¹) may exist between cis and trans isomers. |

Synthesis and Separation of Stereoisomers

The preparation of enantiomerically pure 2-aminocyclopentanol isomers can be achieved through two main strategies: diastereoselective synthesis to control the relative stereochemistry (cis vs. trans), followed by chiral resolution to separate the enantiomers, or through asymmetric synthesis to directly obtain a single enantiomer.

Diastereoselective Synthesis of cis- and trans-2-Aminocyclopentanol

A common approach to synthesize a mixture of cis- and trans-2-aminocyclopentanol is the reduction of 2-aminocyclopentanone. The diastereoselectivity of this reduction can be influenced by the choice of reducing agent and the protecting group on the amine.

Chiral Resolution of Enantiomers

Once a racemic mixture of either the cis or trans diastereomer is obtained, the enantiomers can be separated. Common methods include enzymatic kinetic resolution and chemical resolution via the formation of diastereomeric salts.

Enzymatic kinetic resolution is a highly efficient method that utilizes the stereoselectivity of enzymes, often lipases, to preferentially acylate one enantiomer of the racemic amino alcohol. This results in a mixture of the acylated product and the unreacted enantiomer, which can then be separated.

This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid, such as tartaric acid. This forms a pair of diastereomeric salts which, due to their different physical properties (e.g., solubility), can be separated by fractional crystallization. The desired enantiomer of the amine is then liberated by treatment with a base.

Detailed Experimental Protocols

Protocol for Diastereoselective Reduction of N-Boc-2-aminocyclopentanone

This protocol describes a general procedure for the reduction of N-Boc-protected 2-aminocyclopentanone to a mixture of cis- and trans-N-Boc-2-aminocyclopentanol.

Materials:

-

N-Boc-2-aminocyclopentanone

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve N-Boc-2-aminocyclopentanone (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting mixture of cis- and trans-N-Boc-2-aminocyclopentanol by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to separate the diastereomers.

-

Characterize the separated isomers by NMR spectroscopy.

Protocol for Enzymatic Kinetic Resolution of rac-trans-2-Aminocyclopentanol

This protocol outlines a typical procedure for the lipase-catalyzed kinetic resolution of racemic trans-2-aminocyclopentanol.

Materials:

-

rac-trans-2-Aminocyclopentanol

-

Immobilized Lipase B from Candida antarctica (CAL-B)

-

Acyl donor (e.g., ethyl acetate or vinyl acetate)

-

Anhydrous organic solvent (e.g., toluene or tert-butyl methyl ether)

-

Buffer solution (if required for pH control)

Procedure:

-

To a solution of rac-trans-2-aminocyclopentanol (1.0 eq) in the chosen anhydrous organic solvent, add the immobilized lipase (e.g., 10-50% by weight of the substrate).

-

Add the acyl donor (1.0-1.5 eq).

-

Stir the suspension at a controlled temperature (e.g., 30-45 °C).

-

Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining substrate and the acylated product.

-

When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted enantiomer from the acylated enantiomer by column chromatography or by an acid-base extraction procedure.

-

If necessary, hydrolyze the acylated enantiomer (e.g., with aqueous NaOH or HCl) to obtain the corresponding free amino alcohol.

Protocol for Chemical Resolution of rac-cis-2-Aminocyclopentanol with (+)-Tartaric Acid

This protocol describes a general method for the separation of cis-2-aminocyclopentanol enantiomers using (+)-tartaric acid.

Materials:

-

rac-cis-2-Aminocyclopentanol

-

(+)-Tartaric acid

-

Methanol (MeOH) or another suitable solvent

-

5 M Sodium hydroxide (NaOH) solution

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve rac-cis-2-aminocyclopentanol (1.0 eq) in a minimal amount of hot methanol.

-

In a separate flask, dissolve (+)-tartaric acid (0.5-1.0 eq) in a minimal amount of hot methanol.

-

Add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This is the first crop of the diastereomeric salt.

-

The mother liquor, containing the more soluble diastereomeric salt, can be concentrated to obtain a second crop of crystals or processed to recover the other enantiomer.

-

To liberate the enantiomerically enriched amine, dissolve the crystalline diastereomeric salt in water and add 5 M NaOH solution until the pH is basic.

-

Extract the free amine with an organic solvent.

-

Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched cis-2-aminocyclopentanol.

-

Determine the enantiomeric excess by chiral HPLC or by measuring the specific optical rotation.

Conclusion

The four stereoisomers of 2-aminocyclopentanol represent a versatile platform for the development of chiral molecules with significant applications in the pharmaceutical and chemical industries. A thorough understanding of their stereochemistry is fundamental to harnessing their potential. This guide has provided a detailed overview of the synthesis, separation, and characterization of these isomers. The presented data and experimental protocols serve as a valuable resource for researchers and professionals engaged in the design and synthesis of stereochemically defined compounds. Further research to complete the physicochemical and spectroscopic datasets for all four free amine isomers will be beneficial for the scientific community.

References

The Ascendancy of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of cis-2-Aminocyclopentanol Derivatives

For Immediate Release

A comprehensive review of the synthesis, biological activity, and therapeutic potential of cis-2-aminocyclopentanol derivatives, offering a valuable resource for researchers, scientists, and drug development professionals.

The cis-2-aminocyclopentanol core has emerged as a "privileged scaffold" in medicinal chemistry, forming the foundation of a diverse range of biologically active molecules. This technical guide provides a detailed exploration of the discovery, historical development, and evolving applications of this important class of compounds, with a focus on their roles as potent enzyme inhibitors in cancer and viral diseases.

A Historical Perspective on Synthesis

While early reports on the synthesis of aminocyclopentanols exist in the chemical literature, the development of stereoselective methods to access the crucial cis isomer has been a more recent endeavor. The evolution of synthetic strategies has progressed from classical resolution of racemic mixtures to highly efficient asymmetric and chemoenzymatic approaches.

Modern synthetic routes often employ sophisticated catalytic systems to achieve high enantiomeric excess. A notable example is the asymmetric synthesis of cis-aminocyclopentenols, which serve as key building blocks. This process can involve a one-pot multistep sequence featuring a Palladium(II)-catalyzed Overman rearrangement and a Ruthenium(II)-catalyzed ring-closing metathesis. Such methods have enabled the multigram synthesis of these chiral carbocycles with high enantiopurity. Another versatile approach involves the reduction of β-enaminoketones, which can be prepared from 1,3-cyclohexanediones, to yield the corresponding aminocyclohexanols, providing a methodological template for cyclopentane analogues. Furthermore, hetero-Diels-Alder reactions have been utilized in the synthesis of related aminocyclopentanol hydrochlorides, which are key intermediates in the production of antiviral drugs.

Therapeutic Potential: A Tale of Two Targets

The therapeutic promise of cis-2-aminocyclopentanol derivatives is most prominently illustrated by their potent inhibitory activity against two distinct classes of enzymes: aldo-keto reductases involved in cancer and viral neuraminidases.

Inhibition of Aldo-Keto Reductases (AKRs) in Hormone-Dependent Cancers

A significant breakthrough in the application of aminocyclopentanol derivatives has been the discovery of their ability to inhibit aldo-keto reductase (AKR) enzymes, particularly AKR1C1 and AKR1C3.[1] These enzymes play a pivotal role in the biosynthesis of potent androgens and estrogens, which are critical drivers of proliferation in hormone-dependent cancers such as prostate and breast cancer.[1] By blocking the activity of AKR1C3, these derivatives can disrupt the hormonal signaling pathways that fuel tumor growth.[1]

The mechanism involves the conversion of weaker steroid precursors to more potent forms. For instance, AKR1C3 catalyzes the reduction of androstenedione to testosterone. Inhibition of this step reduces the pool of active androgens available to bind to and activate the androgen receptor, thereby mitigating downstream pro-proliferative signaling.

Below is a diagram illustrating the central role of AKR1C3 in steroid biosynthesis and the point of intervention for cis-2-aminocyclopentanol derivatives.

Antiviral Activity through Neuraminidase Inhibition

Derivatives of the cis-2-aminocyclopentanol scaffold have also demonstrated significant potential as antiviral agents, particularly against the influenza virus.[1] Their mechanism of action in this context is the inhibition of the viral neuraminidase enzyme.[1] Neuraminidase is a crucial glycoprotein on the surface of the influenza virus that facilitates the release of newly synthesized virus particles from infected host cells. By blocking the active site of this enzyme, aminocyclopentanol-based inhibitors prevent the cleavage of sialic acid residues, effectively trapping the progeny virions on the cell surface and halting the spread of the infection.

The workflow for assessing the antiviral efficacy of these compounds typically involves cell-based assays, as depicted in the following diagram.

Quantitative Data and Structure-Activity Relationships

Key Experimental Protocols

To facilitate further research and development in this area, detailed experimental protocols are essential. The following provides a representative procedure for the reduction of a β-enaminoketone to a cis-aminocycloalkanol, a common strategy for accessing this class of compounds.

General Procedure for the Reduction of a β-Enaminoketone:

-

Dissolution: The β-enaminoketone (1.0 equivalent) is dissolved in a mixture of an appropriate alcohol (e.g., isopropyl alcohol) and an ethereal solvent (e.g., tetrahydrofuran [THF]).

-

Reduction: The solution is cooled to 0°C, and small pieces of metallic sodium (excess) are added portion-wise while stirring.

-

Reaction Monitoring: The reaction is stirred and allowed to warm to room temperature. The progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: After completion, any unreacted sodium is carefully removed. The reaction mixture is then poured into a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with an organic solvent such as ethyl acetate.

-

Workup and Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired aminocycloalkanol. The cis and trans diastereomers are typically separated at this stage.

Conclusion and Future Directions

The cis-2-aminocyclopentanol scaffold has proven to be a versatile and valuable starting point for the design of potent and selective enzyme inhibitors. The demonstrated efficacy of its derivatives against key targets in oncology and virology underscores the significant therapeutic potential of this compound class. Future research will likely focus on the elucidation of detailed structure-activity relationships, the optimization of pharmacokinetic and pharmacodynamic properties, and the exploration of novel therapeutic applications for this privileged structural motif. The continued development of innovative synthetic methodologies will be crucial in expanding the chemical space and unlocking the full potential of cis-2-aminocyclopentanol derivatives in modern drug discovery.

References

A Technical Guide to (1S,2R)-2-Aminocyclopentanol HCl: Commercial Availability, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and key applications of (1S,2R)-2-Aminocyclopentanol hydrochloride (CAS No. 225791-13-9). This chiral building block is of significant interest to researchers and drug development professionals due to its utility in asymmetric synthesis, particularly in the development of novel therapeutics. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes important chemical workflows.

Commercial Availability and Suppliers

(1S,2R)-2-Aminocyclopentanol HCl is readily available from a variety of chemical suppliers, catering to both research and development as well as commercial-scale needs. The purity of the commercially available compound is typically high, often exceeding 97%. Below is a summary of suppliers and their product offerings.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| MySkinRecipes | This compound | 225791-13-9 | 98% (97.5-100%)[1] | 50mg, 250mg, 1g[1] |

| Sobekbio Biosciences | This compound | 225791-13-9 | 98%[2] | 50mg, 100mg, 250mg, 1g, 5g[2] |

| Echemi (Hangzhou Royalchem Co.,LTD) | cis-(1S,2R)-2-Aminocyclopentanol hydrochloride | 225791-13-9 | Industrial Grade/98, Pharmaceutical Grade/99[3] | Inquire for pricing ($1/KG EXW as of late 2026)[3] |

| Amitychem | Cis-(1S,2R)-2-Amino-Cyclopentanol Hydrochloride | 225791-13-9 | Not Specified | Inquire for pricing ($0.1/KG EXW as of late 2056)[4] |

| ChemScene | (1R,2S)-2-aminocyclopentanol hydrochloride | 137254-03-6 | ≥97% | Not Specified |

| Sigma-Aldrich | (1S,2R)-cis-2-Aminocyclopentanol hydrochloride | 225791-13-9 | ≥97% (GC), ee: ≥98% (GC) | Discontinued |

| ECHO CHEMICAL CO., LTD. (SEED CHEM) | This compound | 225791-13-9 | Not Specified | 5g[5] |

| TCI America | (1R,2R)-2-Aminocyclopentanol Hydrochloride | 68327-11-7 | ≥98.0% | 5g[6] |

| Santa Cruz Biotechnology | (1S,2S)-trans-2-Aminocyclopentanol hydrochloride | 68327-04-8 | ≥99%[7] | Not Specified |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for (1S,2R)-2-Aminocyclopentanol HCl is provided below.

| Property | Value | Reference |

| Chemical Formula | C₅H₁₂ClNO | [1] |

| Molecular Weight | 137.61 g/mol | [1] |

| Appearance | White to light yellow and faint beige to beige and faint brown to light brown solid.[1] | |

| Boiling Point | 220.9°C at 760 mmHg | [1][3] |

| Storage Conditions | 2-8°C[1] | |

| SMILES | Cl.N[C@@H]1CCC[C@@H]1O | |

| InChI | 1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m1./s1 | |

| InChI Key | ZFSXKSSWYSZPGQ-JBUOLDKXSA-N |

Application in Asymmetric Synthesis: A Chiral Auxiliary

(1S,2R)-2-Aminocyclopentanol is a valuable chiral auxiliary in asymmetric synthesis, facilitating the stereoselective formation of new chiral centers. A notable application is in asymmetric alkylation and aldol reactions, where it can be converted into a chiral oxazolidinone. This oxazolidinone then directs the approach of electrophiles or aldehydes to a prochiral enolate, leading to a high degree of diastereoselectivity.

Detailed Experimental Protocol: Asymmetric Alkylation

The following is a representative experimental protocol for an asymmetric alkylation reaction using a chiral oxazolidinone derived from (1S,2R)-2-aminocyclopentanol. This protocol is based on established methodologies in the field.[8]

Step 1: Preparation of the N-Acyl Oxazolidinone To a solution of the (4R,5S)-cyclopentano[d]oxazolidin-2-one (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), n-butyllithium (1.05 equivalents) is added dropwise. The resulting solution is stirred for 15 minutes, followed by the dropwise addition of the desired acyl chloride (1.1 equivalents). The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 1 hour. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Step 2: Diastereoselective Alkylation To a solution of the N-acyl oxazolidinone (1 equivalent) in anhydrous THF at -78 °C, a strong base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) (1.1 equivalents) is added dropwise. The solution is stirred for 30-60 minutes to ensure complete enolate formation. The alkylating agent (e.g., benzyl bromide or allyl iodide) (1.2 equivalents) is then added dropwise, and the reaction mixture is stirred at -78 °C for several hours until the reaction is complete (monitored by TLC). The reaction is quenched with saturated aqueous ammonium chloride, and the mixture is allowed to warm to room temperature. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The diastereomeric excess of the crude product can be determined by ¹H NMR or HPLC analysis.

Step 3: Cleavage of the Chiral Auxiliary The alkylated N-acyl oxazolidinone (1 equivalent) is dissolved in a mixture of THF and water. The solution is cooled to 0 °C, and an aqueous solution of lithium hydroxide (or another suitable base) and hydrogen peroxide is added. The reaction mixture is stirred at 0 °C to room temperature until the starting material is consumed. The chiral auxiliary can be recovered by extraction. The desired chiral carboxylic acid is isolated from the aqueous layer by acidification followed by extraction. The enantiomeric excess of the final product can be determined by chiral HPLC or GC analysis.

Role in the Synthesis of Carbocyclic Nucleosides

(1S,2R)-2-Aminocyclopentanol HCl and related aminocyclopentanol derivatives are crucial building blocks in the synthesis of carbocyclic nucleosides.[9] In these nucleoside analogues, the furanose sugar ring is replaced by a cyclopentane ring, which can impart desirable pharmacological properties such as increased metabolic stability.[10] The stereochemistry of the aminocyclopentanol is critical for the final stereochemistry of the nucleoside analogue, which in turn is essential for its biological activity.

The synthesis of carbocyclic nucleosides often involves a convergent approach where the chiral cyclopentylamine moiety is synthesized first and then coupled with a heterocyclic base.[10] The amino and hydroxyl groups of the aminocyclopentanol provide handles for further chemical modifications and for the attachment of the nucleobase. This approach allows for the synthesis of a variety of carbocyclic nucleoside analogues for screening in drug discovery programs, particularly for antiviral therapies.[11]

Conclusion

(1S,2R)-2-Aminocyclopentanol HCl is a commercially accessible and highly valuable chiral building block for researchers and professionals in the field of drug discovery and development. Its utility as a chiral auxiliary in asymmetric synthesis allows for the stereocontrolled synthesis of complex molecules. Furthermore, its role as a precursor to carbocyclic nucleosides highlights its importance in the development of new therapeutic agents with potential antiviral activity. The information provided in this guide serves as a comprehensive resource for the procurement and application of this important chemical entity.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound [sobekbio.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. (1S,2R)-2-Aminocyclopentanol hydrochloride-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 6. (1R,2R)-2-Aminocyclopentanol Hydrochloride 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. scbt.com [scbt.com]

- 8. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 10. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]

- 11. Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of (1S,2R)-2-Aminocyclopentanol Hydrochloride

This guide provides comprehensive safety and handling information for (1S,2R)-2-Aminocyclopentanol hydrochloride, tailored for researchers, scientists, and professionals in drug development. The information is compiled from safety data sheets and chemical supplier information.

Chemical Identification and Physical Properties

This compound is a chiral compound frequently utilized as a building block in the synthesis of pharmaceuticals, including antiviral and anticancer agents, and in the development of ligands for catalysis.[1] Its hydrochloride form enhances solubility, simplifying its use in various formulations.[2]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClNO | [1] |

| Molecular Weight | 137.61 g/mol | [1][3] |

| CAS Number | 225791-13-9 | [1][4] |

| Appearance | White to Light Yellow and Faint Beige to Beige and Faint Brown to Light Brown solid | [1] |

| Boiling Point | 220.9°C at 760 mmHg | [1][3] |

| Flash Point | 87.4°C | [3] |

| Vapor Pressure | 0.0229 mmHg at 25°C | [3] |

Hazard Identification and GHS Classification

According to available safety data, this compound is classified as a hazardous substance.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage | 1 | H318: Causes serious eye damage |

Source:[3]

Signal Word: Danger[3]

Pictogram:

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

3.1. Handling:

-

Handle in a well-ventilated place.[3]

-

Wear suitable protective clothing, including gloves and eye/face protection.[3]

-

Avoid contact with skin and eyes.[3]

-

Avoid the formation of dust and aerosols.[3]

-

Wash hands and any exposed skin thoroughly after handling.[3]

-

Do not eat, drink, or smoke when using this product.

3.2. Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Recommended storage temperature is 2-8°C.[1]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is essential for safe handling.

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. For operations with a higher risk of splashing, a face shield is recommended.[3]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Ensure that gloves are inspected prior to use and are changed if contaminated.[3]

-

Respiratory Protection: If dust or aerosols are generated and engineering controls (like a fume hood) are not sufficient, use a NIOSH-approved particulate respirator.

Caption: PPE selection workflow for handling hazardous chemicals.

First Aid Measures

In case of exposure, immediate action is necessary.

Table 3: First Aid Procedures

| Exposure Route | First Aid Measure |

| Eye Contact | Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical help.[3] |

| Skin Contact | Take off contaminated clothing and wash it before reuse. Wash skin with plenty of water. If skin irritation occurs, get medical help.[3] |

| Inhalation | Move person to fresh air. If breathing is difficult, seek medical attention. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. |

Accidental Release Measures

A clear and practiced spill response plan is crucial.

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE (see Section 4). Avoid breathing dust.

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.

-

Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation. Place it in a suitable, labeled container for disposal. Clean the spill area thoroughly with a suitable solvent or detergent and water.

Caption: General workflow for responding to a chemical spill.

Experimental Protocol: Safe Weighing of a Hazardous Solid

This protocol outlines a standard procedure for safely weighing a powdered chemical like this compound.

-

Preparation:

-

Ensure the work area (e.g., chemical fume hood or ventilated balance enclosure) is clean and uncluttered.

-

Confirm that the analytical balance is calibrated and level.

-

Assemble all necessary equipment: spatulas, weigh paper or boat, and a labeled receiving container.

-

Don the required PPE: lab coat, chemical safety goggles, and nitrile gloves.

-

-

Procedure:

-

Place a clean piece of weigh paper or a weigh boat on the balance pan and tare the balance.

-

Retrieve the stock container of this compound. Open it slowly inside the ventilated enclosure to avoid creating airborne dust.

-

Using a clean spatula, carefully transfer the approximate amount of the solid onto the weigh paper. Avoid tapping or shaking the spatula, which can generate dust.

-

Close the stock container immediately after dispensing the chemical.

-

Record the exact weight.

-

Carefully fold the weigh paper and transfer the solid to the designated receiving container.

-

Re-weigh the empty weigh paper to account for any residual powder (weighing by difference).

-

-

Cleanup:

-

Wipe the spatula clean. If necessary, rinse with an appropriate solvent and dry.

-

Clean the balance and surrounding work area of any stray powder.

-

Dispose of the used weigh paper and any contaminated materials (e.g., gloves) in the designated solid chemical waste container.

-

Wash hands thoroughly.

-

Caption: Experimental workflow for the safe weighing of a hazardous solid.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

Disclaimer: This document is intended as a guide and is not a substitute for a formal risk assessment. Users should consult their institution's safety office and the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

Technical Guide: Solubility and Applications of (1S,2R)-2-Aminocyclopentanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for (1S,2R)-2-Aminocyclopentanol hydrochloride (CAS Number: 225791-13-9). Given the limited publicly available quantitative data, this document focuses on qualitative solubility, a detailed experimental protocol for determining precise solubility values, and the compound's critical role in chiral synthesis.

Introduction to this compound

This compound is a chiral aminocyclopentanol derivative valued in pharmaceutical research and organic synthesis. Its specific stereochemistry makes it a crucial building block for creating complex, enantiomerically pure molecules.[1] It is particularly utilized in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is critical for the biological activity of the final drug product.[1][2] This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including potential antiviral and anticancer agents.[1]

Solubility Profile

Precise quantitative solubility data for this compound is not extensively documented in publicly accessible literature. However, qualitative descriptions and data for related stereoisomers provide a general understanding of its solubility characteristics. The compound is generally described as a solid crystal that is soluble in water and other polar solvents.[3]

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for aminocyclopentanol hydrochlorides. It is important to note that this information is based on general statements and data for stereoisomers, and empirical testing is recommended for specific applications.

| Solvent | Qualitative Solubility | Source |

| Water | Soluble | [3] |

| Polar Solvents | Soluble | [3] |

| Methanol | Slightly Soluble (inferred from related compounds) | |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble (inferred from related compounds) | |

| Non-polar Solvents | Slightly Soluble (inferred from related compounds) |

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following generalized protocol based on the equilibrium shake-flask method is recommended. This method is a standard and reliable approach for determining the thermodynamic solubility of a compound.

Objective

To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, etc.)

-

Sealed vials

-

Temperature-controlled shaker

-

Syringes and syringe filters (e.g., 0.22 µm)

-

Validated analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy)

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the solution to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a set period (e.g., 2-4 hours) to permit the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility measurements.

-

Dilution: Accurately dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of the compound.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted samples. Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Role in Chiral Synthesis

This compound is not typically involved in signaling pathways but is a fundamental component in the logical pathway of asymmetric synthesis. Its defined stereochemistry is transferred to a new molecule, enabling the production of a single enantiomer of a target drug. This is crucial as different enantiomers of a drug can have vastly different biological activities.

The diagram below illustrates the logical flow of how a chiral auxiliary like this compound is used in the synthesis of an enantiomerically pure pharmaceutical product.

Conclusion

While quantitative solubility data for this compound remains scarce in the public domain, its qualitative properties indicate solubility in water and polar solvents. For drug development and process chemistry, it is imperative that researchers determine the solubility of this key intermediate under their specific experimental conditions. The provided generalized shake-flask protocol offers a robust starting point for such empirical determinations. The primary value of this compound lies in its application as a chiral building block, enabling the stereocontrolled synthesis of complex pharmaceutical compounds.

References

Methodological & Application

Application of (1S,2R)-2-Aminocyclopentanol Hydrochloride in Asymmetric Synthesis: A Detailed Guide for Researchers

(1S,2R)-2-Aminocyclopentanol hydrochloride is a valuable chiral building block in asymmetric synthesis, primarily utilized for the creation of effective chiral auxiliaries. Its rigid cyclopentane backbone and defined stereochemistry provide a powerful platform for inducing stereoselectivity in a variety of chemical transformations. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on its use, focusing on its application in asymmetric alkylation and aldol reactions through a key chiral auxiliary.

Core Application: Chiral Oxazolidinone Auxiliary for Asymmetric Reactions

(1S,2R)-2-Aminocyclopentanol serves as a precursor for the synthesis of the chiral auxiliary, (4R,5S)-cyclopentano[d]oxazolidin-2-one . This auxiliary has demonstrated exceptional performance in directing stereoselective alkylation and aldol reactions, leading to products with high diastereomeric excess.[1]

Synthesis of Chiral Auxiliary (4R,5S)-cyclopentano[d]oxazolidin-2-one

The synthesis of the chiral oxazolidinone auxiliary from (1S,2R)-2-aminocyclopentanol is a critical first step. The general workflow involves the formation of the oxazolidinone ring system.

Caption: Synthesis of the chiral auxiliary.

Experimental Protocol: Preparation of (4R,5S)-cyclopentano[d]oxazolidin-2-one [1]

-

Starting Material Preparation: Begin with the free base, (1S,2R)-2-aminocyclopentanol, which can be obtained from the hydrochloride salt by treatment with a suitable base.

-

Ring Formation: A common method for forming the oxazolidinone ring is through the reaction of the amino alcohol with a carbonylating agent, such as phosgene, triphosgene, or a dialkyl carbonate.

-

Purification: The resulting (4R,5S)-cyclopentano[d]oxazolidin-2-one is then purified by chromatography to yield the solid product.

Application in Asymmetric Aldol Reactions

The (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary is highly effective in directing syn-selective aldol reactions. The N-acylated auxiliary forms a chelated boron enolate that reacts with various aldehydes with excellent diastereoselectivity.[1]

References

Application Notes and Protocols for (1S,2R)-2-Aminocyclopentanol Hydrochloride as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2R)-2-Aminocyclopentanol hydrochloride is a valuable chiral building block in asymmetric synthesis.[1][2] Its primary application as a chiral auxiliary is realized through its conversion to the rigid, bicyclic oxazolidinone, (4R,5S)-cyclopentano[d]oxazolidin-2-one . This auxiliary provides a well-defined chiral environment, enabling high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably asymmetric alkylations and aldol reactions.[1][3] The conformational rigidity of the fused ring system is key to its effectiveness in inducing high diastereofacial selectivity.[1]

The use of this cyclopentanol-derived auxiliary offers a powerful strategy for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry where the biological activity of a molecule is often dependent on its specific stereochemistry.[1] These application notes provide an overview of its use, detailed experimental protocols, and a summary of its performance.

Data Presentation

The following tables summarize the quantitative data for the key applications of the (1S,2R)-2-aminocyclopentanol-derived chiral auxiliary.

Table 1: Asymmetric Aldol Reaction of N-Propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one with Various Aldehydes

| Entry | Aldehyde | Product | Diastereomeric Excess (de) | Yield (%) |

| 1 | Benzaldehyde | syn-Aldol Adduct | >99% | 75 |

| 2 | Isobutyraldehyde | syn-Aldol Adduct | >99% | 80 |

| 3 | Acetaldehyde | syn-Aldol Adduct | >99% | 70 |

| 4 | Cinnamaldehyde | syn-Aldol Adduct | >99% | 72 |

Note: The data in this table is based on reported results for the asymmetric syn-aldol reaction.[1]

Table 2: Asymmetric Alkylation of N-Acyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one Derivatives

| Entry | N-Acyl Group | Electrophile (R-X) | Product | Diastereomeric Excess (de) | Yield (%) |

| 1 | Propionyl | Benzyl bromide | α-Benzyl propionyl adduct | >99% | High |

| 2 | Acetyl | Methyl iodide | α-Methyl acetyl adduct | >99% | High |

Note: While specific yields for a range of electrophiles are not detailed in the primary literature, the diastereoselectivity is consistently reported as excellent (>99%).[1]

Experimental Protocols

The following are detailed protocols for the preparation and use of the (1S,2R)-2-aminocyclopentanol-derived chiral auxiliary.

Protocol 1: Synthesis of (4R,5S)-Cyclopentano[d]oxazolidin-2-one

This protocol describes the conversion of (1S,2R)-2-aminocyclopentanol to the corresponding oxazolidinone auxiliary. This is a crucial first step before it can be used to direct asymmetric reactions.

Materials:

-

This compound

-

Phosgene (or a phosgene equivalent such as triphosgene or diphosgene)

-

Toluene, anhydrous

-

Triethylamine (or another suitable base)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-